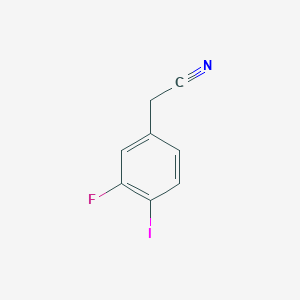

2-(3-Fluoro-4-iodophenyl)acetonitrile

Descripción general

Descripción

2-(3-Fluoro-4-iodophenyl)acetonitrile is a chemical compound with the molecular formula C8H5FIN . It has a molecular weight of 261.03 g/mol . The compound is also known by other names such as 3-FLUORO-4-IODOPHENYLACETONITRILE and MFCD18397003 .

Synthesis Analysis

While specific synthesis methods for 2-(3-Fluoro-4-iodophenyl)acetonitrile were not found in the search results, it is mentioned that ChemScene provides this compound with custom synthesis and bulk manufacturing .Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-fluoro-4-iodophenyl)acetonitrile . The InChI code is InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 . The Canonical SMILES representation is C1=CC(=C(C=C1CC#N)F)I .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 23.8 Ų . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond .Aplicaciones Científicas De Investigación

Application in Electroluminescent Devices

- Summary of the Application: The compound is used in the creation of solid-state fluorophores with combined excited-state intramolecular proton transfer-aggregation-induced emission. These are reported as self-absorption-free emitters for electroluminescent (EL) devices .

- Methods of Application or Experimental Procedures: The molecules contain 2-(2-hydroxyphenyl)-1,4,5-triphenylimidazole as an ESIPT core being double functionalized with AIE-active luminogen of tetraphenylethene and hole-transporting moiety to improve their solid-state emission due to the AIE effect and hole-transporting capability .

- Results or Outcomes: All molecules demonstrate ESIPT and AIE characters with intense sky-blue/green color emissions from a pure keto-form emission in the solid-state and photoluminescence quantum yields of 41-74%. These ESIPT AIE fluorophores exhibit high thermal and electrochemical stabilities with decent hole mobilities and are successfully utilized as emitters in organic light-emitting diodes (OLEDs). All devices show pure keto-form EL emissions with moderate-to-good EL performances .

Application in Organic Synthesis

- Summary of the Application: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- Methods of Application or Experimental Procedures: Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile. Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

- Results or Outcomes: Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Application in Fluoro-functionalized Ionic Covalent Organic Frameworks

- Summary of the Application: A novel fluoro-functionalized ionic covalent organic framework (F-iCOF) is prepared from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and triaminoguanidinium chloride .

- Methods of Application or Experimental Procedures: The F-iCOF is used as both adsorbent and matrix of MALDI-MS for the highly selective enrichment and sensitive determination of PFS pollutants in real samples .

- Results or Outcomes: The F-iCOF shows high selectivity and sensitivity in the determination of PFS pollutants .

Application in Electrophilic Fluorination

- Summary of the Application: The compound is used in the process of electrophilic fluorination. This process involves the replacement of hydrogen atoms with fluorine substituents in organic substrates, which is of great interest in synthetic chemistry due to the strong electronegativity of fluorine and relatively small steric footprint of fluorine atoms .

- Methods of Application or Experimental Procedures: The compound can be used as an important synthon in many types of organic reactions. Because of its enrichment, low price, and excellent solvent properties, it has been widely applied as a common solvent in organic synthesis .

- Results or Outcomes: The compound has been shown to be capable of converting glycals into the corresponding 2-deoxy-2-fluoroglycosides in excellent yield .

Application in Highly Selective Enrichment and Sensitive Determination of Perfluorinated Sulfonates

- Summary of the Application: A novel fluoro-functionalized ionic covalent organic framework (F-iCOF) is prepared from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and triaminoguanidinium chloride. The F-iCOF is used as both adsorbent and matrix of MALDI-MS for the highly selective enrichment and sensitive determination of perfluorinated sulfonate (PFS) contaminants in real samples .

- Methods of Application or Experimental Procedures: The good thermal stability and excellent optical absorption properties of F-iCOF makes it a brilliant matrix with no background noise. Moreover, benefitting from the large surface area, appropriate pore size, good water dispersibility, and abundant fluorine atom and cationic characteristic of F-iCOF, it exhibited superior adsorption capacity and enrichment selectivity towards PFSs .

- Results or Outcomes: Good signal responses for PFSs were obtained in the presence of various interfering compounds such as BSA, HA, or even more than 100-fold excess of glutamic acid and similar in structure sodium alkyl sulfonates, highlighting the specific selectivity of F-iCOF .

Direcciones Futuras

While specific future directions for 2-(3-Fluoro-4-iodophenyl)acetonitrile were not found in the search results, it’s worth noting that the development of robust and scalable methods for the synthesis of polyfunctional aliphatic fluorinated building blocks continues to be of interest due to the increasing number of new chemical entities bearing fluorine atoms at sp3 carbon sites that are entering pharmaceutical, agrochemical, and materials company product pipelines .

Propiedades

IUPAC Name |

2-(3-fluoro-4-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQKVLNMJUKYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723340 | |

| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-iodophenyl)acetonitrile | |

CAS RN |

92676-16-9 | |

| Record name | (3-Fluoro-4-iodophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)

![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)

![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)